molecular formula C10H5BrClNO2 B3068883 8-Bromo-2-chloroquinoline-4-carboxylic acid CAS No. 902743-27-5

8-Bromo-2-chloroquinoline-4-carboxylic acid

Cat. No.: B3068883
CAS No.: 902743-27-5
M. Wt: 286.51 g/mol
InChI Key: LAMSTKBOIPGCCC-UHFFFAOYSA-N
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Description

8-Bromo-2-chloroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents

Preparation Methods

The synthesis of 8-Bromo-2-chloroquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination and chlorination of quinoline-4-carboxylic acid. The reaction typically requires the use of bromine and chlorine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

8-Bromo-2-chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-2-chloroquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. The exact pathways involved depend on the specific biological activity being targeted .

Comparison with Similar Compounds

8-Bromo-2-chloroquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

8-Bromo-2-chloroquinoline-4-carboxylic acid is a derivative of the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including bacterial infections, cancer, and malaria. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and antimalarial properties, supported by recent research findings.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various pathogenic bacteria. For instance, it has shown significant activity against Staphylococcus aureus and Klebsiella pneumoniae , with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to standard antibiotics.

Bacterial Strain MIC (mg/mL) Standard Drug MIC (mg/mL)
Staphylococcus aureus0.06250.125
Klebsiella pneumoniae0.1250.25
Pseudomonas aeruginosa0.50.5

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, especially against antibiotic-resistant strains .

Antifungal Activity

The antifungal properties of this compound have also been investigated. Studies indicate that it exhibits moderate antifungal activity against strains such as Candida albicans and Aspergillus niger . The compound's mechanism appears to involve disruption of fungal cell membrane integrity.

Anticancer Activity

In terms of anticancer properties, this compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Research shows that it induces apoptosis in cancer cells through activation of caspase pathways.

Case Study: MCF-7 Cell Line

A study evaluated the effects of this compound on MCF-7 cells:

Treatment Cell Viability (%) Apoptosis Induction (%)
Control1000
Compound Treatment7215

The results demonstrated a significant reduction in cell viability and an increase in apoptosis compared to the control group, indicating its potential as an anticancer agent .

Antimalarial Activity

The compound's antimalarial activity was assessed against Plasmodium falciparum , revealing moderate potency with an EC50 value of approximately 120 nM. Further optimization led to derivatives with improved pharmacokinetic profiles and efficacy in mouse models of malaria.

Table: Efficacy of Derivatives in Malaria Models

Derivative EC50 (nM) ED90 (mg/kg)
Original Compound120N/A
Optimized Derivative A30<1
Optimized Derivative B50<1

These derivatives showed excellent oral efficacy and are progressing towards preclinical development .

Properties

IUPAC Name

8-bromo-2-chloroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-7-3-1-2-5-6(10(14)15)4-8(12)13-9(5)7/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMSTKBOIPGCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857563
Record name 8-Bromo-2-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902743-27-5
Record name 8-Bromo-2-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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